molecular formula C9H12BClO3 B578695 2-Chloro-3-propoxyphenylboronic acid CAS No. 1256345-51-3

2-Chloro-3-propoxyphenylboronic acid

Cat. No. B578695
CAS RN: 1256345-51-3
M. Wt: 214.452
InChI Key: GPEDIOJOGFVJCU-UHFFFAOYSA-N
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Description

2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of boronic acids and their esters, like 2-Chloro-3-propoxyphenylboronic acid, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-propoxyphenylboronic acid is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .


Chemical Reactions Analysis

Boronic acids and their esters, including 2-Chloro-3-propoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with cis-diols, which makes them useful in sensing applications. They can be used to detect sugars and other diol-containing biomolecules, which is valuable in medical diagnostics and biochemical research .

Analyte Selectivity

Multivalent boronic acid sensor molecules can be designed to improve selectivity towards specific analytes. This is particularly important in complex biological systems where high specificity is required .

Hydrolysis Studies

Phenylboronic acids, including derivatives like 2-Chloro-3-propoxyphenylboronic acid, can undergo hydrolysis depending on the substituents in the aromatic ring. The rate of this reaction is influenced by pH and can be accelerated at physiological pH, which is relevant for understanding their behavior in biological systems .

Mechanism of Action

Target of Action

2-Chloro-3-propoxyphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-3-propoxyphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Chloro-3-propoxyphenylboronic acid plays a crucial role, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of 2-Chloro-3-propoxyphenylboronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This process is fundamental to the synthesis of a wide range of organic compounds, making 2-Chloro-3-propoxyphenylboronic acid a valuable reagent in synthetic chemistry .

Action Environment

The action of 2-Chloro-3-propoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of the Suzuki–Miyaura cross-coupling reaction . Specifically, the reaction rate can be considerably accelerated at physiological pH . Therefore, careful control of environmental conditions is crucial for optimizing the efficacy and stability of 2-Chloro-3-propoxyphenylboronic acid in synthetic reactions.

properties

IUPAC Name

(2-chloro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEDIOJOGFVJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681523
Record name (2-Chloro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-propoxyphenylboronic acid

CAS RN

1256345-51-3
Record name (2-Chloro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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